Rhenium(III) chloride

Catalog No.
S704396
CAS No.
13569-63-6
M.F
Cl3Re-3
M. Wt
292.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhenium(III) chloride

CAS Number

13569-63-6

Product Name

Rhenium(III) chloride

IUPAC Name

rhenium;trichloride

Molecular Formula

Cl3Re-3

Molecular Weight

292.56 g/mol

InChI

InChI=1S/3ClH.Re/h3*1H;/p-3

InChI Key

AICCWIPZKMGSJL-UHFFFAOYSA-K

SMILES

Cl[Re](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Re]

The exact mass of the compound Rhenium trichloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rhenium(III) chloride (ReCl3, CAS: 13569-63-6) is a critical transition metal halide characterized by its stable trimeric cluster structure, Re3Cl9. Unlike many monomeric transition metal halides that exhibit extreme moisture sensitivity and volatility issues, ReCl3 is a robust, dark red-to-black solid that offers a reliable source of Re(III) for advanced materials synthesis . It is primarily procured as a chemical vapor deposition (CVD) precursor for 2D transition metal dichalcogenides (such as ReS2 and ReSe2), a starting material for organorhenium electron-reservoir complexes, and a precursor for high-purity rhenium metal films [1]. Its high thermal stability and predictable sublimation profile make it a preferred choice for industrial and laboratory workflows requiring precise stoichiometric control over rhenium deposition without the risk of spontaneous disproportionation [2].

Substituting Rhenium(III) chloride with other common rhenium precursors, such as Rhenium(V) chloride (ReCl5) or Rhenium(VI) oxide (ReO3), fundamentally alters reaction pathways and deposition outcomes. ReCl5 is a highly reactive, moisture-sensitive monomer/dimer that acts as a strong oxidizing agent; while useful for oxidative polymerization, it causes randomly oriented crystal growth and fails to achieve self-limiting atomic-layer deposition (ALD) when used for 2D dichalcogenide synthesis [1]. Similarly, using ReO3 in CVD processes leads to the parasitic formation of volatile Re2O7 and ReO2, resulting in highly amorphous, low-density films[1]. Furthermore, attempting to use Rhenium(IV) chloride (ReCl4) as a mid-valent substitute fails during thermal volatilization, as it disproportionates into ReCl3 and ReCl5, destroying stoichiometric control [2]. Procurement must strictly specify ReCl3 when high crystallinity, thermal stability, and non-oxidizing Re(III) delivery are required.

CVD Precursor Suitability for 2D Rhenium Disulfide (ReS2)

In the chemical vapor deposition (CVD) of ReS2 nanosheets, the choice of rhenium precursor dictates the structural integrity of the resulting 2D material. Rhenium(III) chloride (ReCl3) undergoes direct thermal decomposition in inert carrier gases, yielding highly crystalline, high-density nanosheets at ~450°C. In contrast, substituting with Rhenium(VI) oxide (ReO3) results in highly amorphous films with low density due to the parasitic formation of volatile Re2O7 and ReO2. Furthermore, using Rhenium(V) chloride (ReCl5) at 400°C produces randomly oriented crystals and fails to achieve the growth rate saturation required for true atomic-layer deposition (ALD) [1].

Evidence DimensionReS2 Nanosheet Crystallinity and Orientation
Target Compound DataHighly crystalline, high-density nanosheets with distorted 1T structure (via direct decomposition)
Comparator Or BaselineReO3 (yields highly amorphous, low-density films) and ReCl5 (yields randomly oriented crystals without ALD saturation)
Quantified DifferenceShift from amorphous/randomly oriented growth to highly crystalline, dense 2D layer formation
ConditionsCVD at 400–450°C with H2S or sulfur precursors in flowing helium

For semiconductor procurement, ReCl3 is the mandatory precursor to achieve the precise in-plane structural anisotropy required for ReS2-based solid-state electronics.

Thermal Stability and Vapor Phase Reliability

Reliable gas-phase delivery requires a precursor that sublimes without degrading. Rhenium(III) chloride exists as a highly stable Re3Cl9 cluster that volatilizes intact without decomposition. This contrasts sharply with Rhenium(IV) chloride (ReCl4), which disproportionates into ReCl3 and ReCl5 upon heating, and Rhenium(V) chloride (ReCl5), which exhibits different volatility profiles and higher reactivity [1]. The structural retention of the Re3Cl9 core during volatilization ensures a consistent stoichiometric feed of rhenium.

Evidence DimensionThermal decomposition pathway during volatilization
Target Compound DataVolatilizes intact as the Re3Cl9 cluster with no reported decomposition
Comparator Or BaselineReCl4 (disproportionates into ReCl3 and ReCl5)
Quantified Difference100% intact cluster volatilization vs. multi-species disproportionation
ConditionsHigh-temperature sublimation under vacuum or inert gas

Procurement of ReCl3 eliminates precursor feed inconsistencies caused by disproportionation, ensuring reproducible deposition rates in industrial CVD processes.

Oxidation State Control in Thin Film Target Preparation

When manufacturing ultra-thin rhenium metal films (e.g., 15 nm targets for radioisotope production), ReCl3 serves as a highly efficient CVD precursor. Thermal decomposition of ReCl3 at 700°C to 1000°C under vacuum directly yields high-purity elemental rhenium films. Because ReCl3 supplies rhenium in a +3 oxidation state, it requires less extensive reduction than ReCl5 (+5) or ReO3 (+6), minimizing the risk of residual halide or oxide impurities trapped in the metal lattice [1].

Evidence DimensionPrecursor reduction requirement for Re(0) film deposition
Target Compound DataRe(+3) from ReCl3 requires only 3e- reduction per metal center
Comparator Or BaselineReCl5 (+5) or ReO3 (+6) requiring 5e- or 6e- reduction
Quantified DifferenceLower valency reduces the probability of incomplete reduction and halide/oxide impurities in the final metal film
ConditionsThermal decomposition at 700–1000°C in vacuum

For the manufacturing of high-purity rhenium metal films or specific radioisotope targets, starting with a lower-oxidation-state precursor minimizes non-metallic impurities in the final lattice.

Chemical Vapor Deposition of 2D Transition Metal Dichalcogenides

ReCl3 is the precursor of choice for synthesizing atomically thin ReS2 and ReSe2 nanosheets. Its ability to decompose directly without forming volatile oxides ensures the production of highly crystalline, high-density films with the required distorted 1T structure, making it indispensable for next-generation solid-state electronics and optoelectronics [1].

High-Purity Rhenium Metal Film Manufacturing

For the production of ultra-thin rhenium metal films and specialized radioisotope targets, ReCl3 is utilized in high-temperature vacuum thermal decomposition (700°C–1000°C). Its lower oxidation state (+3) compared to ReCl5 facilitates cleaner reduction to Re(0), minimizing trapped impurities in the metal lattice[2].

Synthesis of Rhenium Metalloclusters and Organometallics

Because ReCl3 exists as a stable Re3Cl9 trimer, it is the optimal starting material for synthesizing advanced trinuclear rhenium clusters (e.g., [{Re3X3}(CN)9]n-) and peralkylated benzene-metal complexes. It allows chemists to leverage the pre-formed Re3 core rather than attempting low-yield cluster assembly from monomeric rhenium sources [3].

Hydrogen Bond Acceptor Count

3

Exact Mass

291.862310 g/mol

Monoisotopic Mass

291.862310 g/mol

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13569-63-6

General Manufacturing Information

Rhenium chloride (ReCl3): ACTIVE

Dates

Last modified: 08-15-2023

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